molecular formula C23H23NO6 B2951002 4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)benzamide CAS No. 946236-51-7

4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)benzamide

Cat. No.: B2951002
CAS No.: 946236-51-7
M. Wt: 409.438
InChI Key: QKQDQSWKVZIHGE-UHFFFAOYSA-N
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Description

4-((7-Methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)benzamide ( 946236-51-7) is a synthetic small molecule with a molecular formula of C 23 H 23 NO 6 and a molecular weight of 409.4 g/mol . The compound features a complex structure that incorporates a 7-methoxy-2-methyl-4H-chromen-4-one core, a scaffold frequently investigated in medicinal chemistry for its diverse biological activities . This core is linked via an ether bridge to a benzamide moiety, which is further functionalized with a (tetrahydrofuran-2-yl)methyl group, a structural element that can influence the molecule's physicochemical properties and its interaction with biological targets . The presence of these distinct pharmacophoric elements makes this benzamide derivative a valuable intermediate or chemical probe for researchers exploring novel enzyme inhibitors, particularly in oncology and inflammation. Its primary research applications include use as a key intermediate in organic synthesis and drug discovery programs, as well as a tool compound for studying protein-ligand interactions and signal transduction pathways. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxy-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-14-22(21(25)19-10-9-17(27-2)12-20(19)29-14)30-16-7-5-15(6-8-16)23(26)24-13-18-4-3-11-28-18/h5-10,12,18H,3-4,11,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQDQSWKVZIHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)benzamide is a synthetic organic molecule belonging to the class of benzamides, characterized by a chromenone core. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.

Chemical Structure and Properties

The molecular formula for this compound is C21H25N3O5C_{21}H_{25}N_{3}O_{5}, with a molecular weight of approximately 397.45 g/mol. It contains a chromenone structure, which is often associated with various biological activities including antioxidant, anti-inflammatory, and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromenone derivatives, including various substituted benzamides. In vitro evaluations have indicated that compounds similar to this compound exhibit significant cytotoxic effects against several cancer cell lines.

  • Cell Line Studies :
    • MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines have shown promising results with IC50 values indicating potent cytotoxicity.
    • For instance, related compounds demonstrated IC50 values ranging from 6.40 µg/mL to 22.09 µg/mL against these cell lines .
  • Mechanism of Action :
    • The mechanism appears to involve the induction of apoptosis through modulation of signaling pathways and interaction with cellular targets such as Bcl-2 proteins .
    • Molecular docking studies suggest that these compounds can effectively bind to target proteins, enhancing their anticancer efficacy .

Anti-inflammatory Activity

Chromone derivatives are also recognized for their anti-inflammatory properties :

  • In Vivo Studies :
    • Experimental models using carrageenan-induced paw edema have shown that certain derivatives exhibit significant anti-inflammatory effects, with inhibition percentages comparable to standard anti-inflammatory drugs like diclofenac sodium .
    • For example, a study reported that some derivatives achieved up to 65% inhibition after six hours post-administration .
  • Mechanism Insights :
    • The anti-inflammatory action is likely due to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in related compounds:

Compound NameActivity TypeIC50 Value (µg/mL)Notes
Compound AAnticancer6.40Effective against MCF-7 cell line
Compound BAnticancer22.09Effective against A549 cell line
Compound CAnti-inflammatory65% inhibitionComparable to diclofenac sodium

Case Studies

Several case studies have been conducted that explore the biological activity of chromone derivatives:

  • Study on Anticancer Properties :
    • A comprehensive study synthesized various chromone derivatives and evaluated their cytotoxicity against multiple cancer cell lines.
    • The findings indicated a strong correlation between structural modifications and enhanced anticancer activity, suggesting that further optimization could lead to more effective therapeutic agents .
  • Research on Anti-inflammatory Effects :
    • Another research effort focused on the anti-inflammatory properties of substituted benzamides derived from chromones.
    • Results showed significant reductions in edema in animal models, supporting the potential for these compounds as new anti-inflammatory medications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Chromenone Cores

  • Trimethoxyphenyl-4H-chromen Derivatives :
    These compounds exhibit potent anticancer activity via apoptosis induction and modulation of protein kinases. Unlike the target compound, which has a single methoxy group, trimethoxyphenyl derivatives show enhanced activity due to multiple electron-donating substituents. However, increased hydrophobicity may reduce solubility .
  • 2-(Thiophen-2-yl)-4H-chromen-3-yl-sulfonate Derivatives :
    Substitution with sulfonate and thiophene groups enhances antioxidant and cytotoxic activities. The thiophene ring improves π-π stacking interactions with biological targets, while the sulfonate group increases water solubility. The target compound’s THF group may offer a balance between solubility and membrane permeability .

Benzamide Derivatives with Heterocyclic Moieties

  • 4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide: This compound combines a chromenone core with a thiazole-linked benzamide. The target compound’s THF substituent may provide conformational flexibility, which is absent in rigid thiazole-containing analogs .
  • N-{[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide :
    The trifluoromethyl-oxadiazole group enhances metabolic stability and binding affinity to hydrophobic pockets. In contrast, the target compound’s methoxy and methyl groups prioritize electron donation over halogen-based interactions .

Pharmacological and Physicochemical Properties

Property Target Compound Trimethoxyphenyl-4H-chromen 2-(Thiophen-2-yl)-sulfonate Derivative Thiazole-Benzamide Analog
Core Substituents 7-OCH₃, 2-CH₃ 3,4,5-OCH₃ Thiophene, sulfonate Thiazole
Bioactivity Anticancer (hypothesized) Anticancer (IC₅₀: 1–10 µM) Antioxidant (IC₅₀: 20–50 µM) Kinase inhibition
Solubility Moderate (THF group) Low (hydrophobic substituents) High (sulfonate) Low (rigid thiazole)
Synthetic Route Esterification/amidation Friedel-Crafts alkylation Knoevenagel condensation Thiazole cyclization

Key Structural Insights

  • Electron-Donating Groups: The 7-methoxy and 2-methyl groups on the chromenone core align with studies showing that electron-donating substituents enhance fluorescence and bioactivity via ICT mechanisms .
  • Tetrahydrofuran Substituent : Compared to analogs with rigid heterocycles (e.g., thiazole, oxadiazole), the THF group may improve pharmacokinetics by balancing lipophilicity and solubility .
  • Benzamide Linkage : The amide bond provides metabolic stability, while the THF-methyl group introduces steric bulk that could influence receptor binding .

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